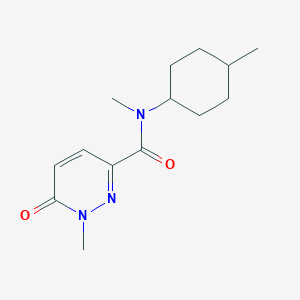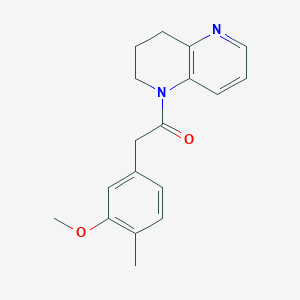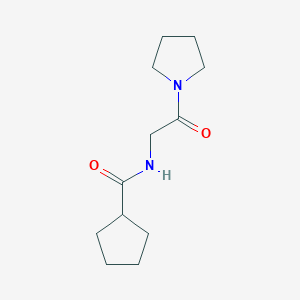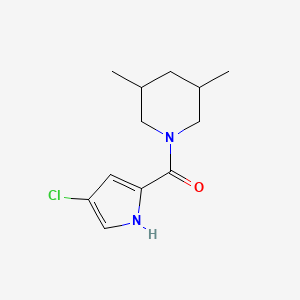
N,1-dimethyl-N-(4-methylcyclohexyl)-6-oxopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-(4-methylcyclohexyl)-6-oxopyridazine-3-carboxamide, also known as DMOCN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. DMOCN belongs to the class of pyridazine derivatives and has shown promising results in various studies related to drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of N,1-dimethyl-N-(4-methylcyclohexyl)-6-oxopyridazine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various fungi and viruses. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-dimethyl-N-(4-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various studies related to drug discovery and development. However, this compound also has several limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research related to N,1-dimethyl-N-(4-methylcyclohexyl)-6-oxopyridazine-3-carboxamide. One potential direction is to further investigate its potential applications in cancer therapy. This compound has shown promising results in inducing cell cycle arrest and apoptosis in cancer cells, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential use as a diagnostic agent in imaging studies. This compound has been shown to have high affinity for certain receptors, which could make it useful for imaging studies. Additionally, further studies are needed to determine the exact mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
N,1-dimethyl-N-(4-methylcyclohexyl)-6-oxopyridazine-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexanone hydrazone. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form this compound.
Aplicaciones Científicas De Investigación
N,1-dimethyl-N-(4-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in various studies related to drug discovery and development, including anticancer, antifungal, and antiviral activities. This compound has also been studied for its potential use as a diagnostic agent in imaging studies.
Propiedades
IUPAC Name |
N,1-dimethyl-N-(4-methylcyclohexyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-4-6-11(7-5-10)16(2)14(19)12-8-9-13(18)17(3)15-12/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRORLUKSWCWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)

![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)

